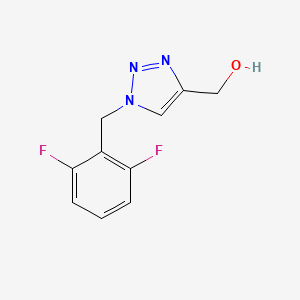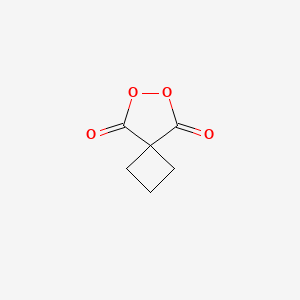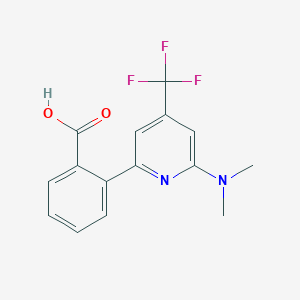![molecular formula C11H10FN3 B1488155 6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine CAS No. 1544914-39-7](/img/structure/B1488155.png)
6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine
Descripción general
Descripción
“6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine” is a type of organic compound known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The molecular structure of similar compounds has been established by spectroscopy techniques such as ESI-MS, FTIR, and 1H NMR . Low-temperature single-crystal X-ray analyses were carried out, and intramolecular N–H∙∙∙N hydrogen bonds and intermolecular C–H∙∙∙F interactions were observed .Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibitors
One of the notable applications of this compound is in the development of tyrosine kinase inhibitors. Research by Rewcastle et al. (1998) on derivatives of 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine, a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity, revealed that analogues bearing solubilizing functions off the 6-methylamino substituent exhibit potent inhibitory effects on EGFR autophosphorylation in human epidermoid carcinoma cells. These findings suggest the potential of such compounds in cancer therapy due to their ability to disrupt signal transduction pathways involved in tumor growth and proliferation Rewcastle et al., 1998.
Quantum Chemical Characterization
Another study focused on the quantum chemical characterization of hydrogen bonding sites in pyrimidine compounds derivatives. Traoré et al. (2017) investigated hydrogen bonding in derivatives like 4-(4-fluorophenyl)-6-(furan-2-yl) pyrimidin-2-amine using quantum chemistry methods. This study aids in understanding the electronic structure and potential reactivity of such compounds, which is crucial for designing drugs with targeted properties Traoré et al., 2017.
Radiosensitizing Effects
In the context of radiotherapy for cancer treatment, Jung et al. (2019) identified novel phenylpyrimidine derivatives that exhibit radiosensitizing effects on human lung cancer cells. These compounds, by inducing cell cycle arrest and enhancing the effects of radiation therapy, represent a promising approach to overcome radioresistance in tumor cells, thereby improving the efficacy of cancer treatment Jung et al., 2019.
Antimicrobial Activity
Additionally, compounds structurally related to "6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine" have been evaluated for their antimicrobial properties. For instance, Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with chloranilic and picric acids, assessing their antibacterial and antifungal activities. The study highlights the potential of such compounds in developing new antimicrobial agents, indicating the broad applicability of pyrimidine derivatives in therapeutic contexts Mallikarjunaswamy et al., 2013.
Propiedades
IUPAC Name |
6-[(2-fluorophenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-10-4-2-1-3-8(10)5-9-6-11(13)15-7-14-9/h1-4,6-7H,5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGNKYBOTLMHSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=NC=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




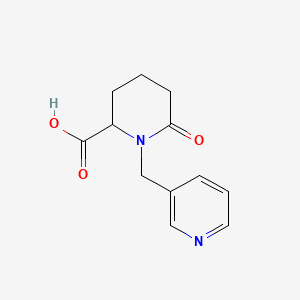

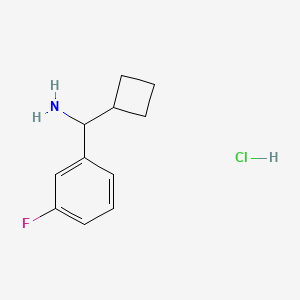
![2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B1488078.png)
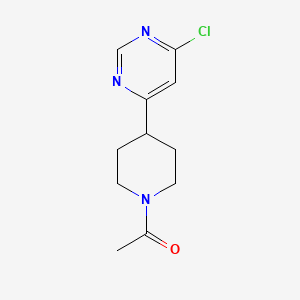
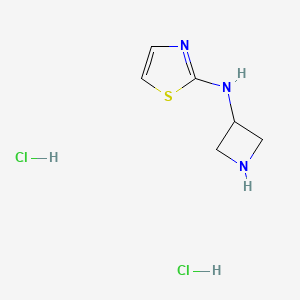

![Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488086.png)
